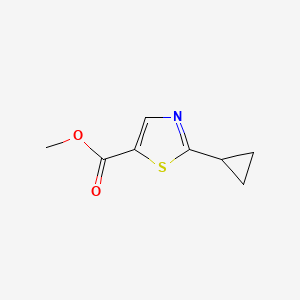

Methyl 2-cyclopropylthiazole-5-carboxylate

Description

Methyl 2-cyclopropylthiazole-5-carboxylate (CAS 1286744-61-3) is a thiazole-based heterocyclic compound featuring a cyclopropyl substituent at position 2 and a methyl ester group at position 5 of the thiazole ring. Thiazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their diverse reactivity and biological activity. The cyclopropyl group introduces conformational rigidity and may enhance metabolic stability, while the methyl ester facilitates further synthetic modifications, such as hydrolysis to carboxylic acids .

Properties

IUPAC Name |

methyl 2-cyclopropyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2S/c1-11-8(10)6-4-9-7(12-6)5-2-3-5/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUBLLNRAZVHMJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(S1)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-cyclopropylthiazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a thioamide derivative, followed by esterification to introduce the methyl ester group. The reaction conditions often include the use of solvents such as toluene or dimethylformamide, and catalysts like tetrabutylammonium iodide to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-cyclopropylthiazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed in substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazole derivatives.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Chemistry: Methyl 2-cyclopropylthiazole-5-carboxylate is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds with potential biological activities .

Biology: In biological research, this compound is investigated for its potential antimicrobial and antifungal properties. Thiazole derivatives are known to exhibit a wide range of biological activities, making them valuable in drug discovery .

Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents targeting various diseases .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals .

Mechanism of Action

The mechanism of action of methyl 2-cyclopropylthiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The cyclopropyl group and thiazole ring contribute to its binding affinity and specificity, allowing it to exert its effects at the molecular level .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Property Comparisons

Key Findings:

The cyclopropyl group in compound 1 balances rigidity with moderate steric effects, making it advantageous for interactions with biological targets requiring precise spatial orientation.

Functional Group Reactivity :

- The formyl group in compound 4 introduces a reactive aldehyde, enabling conjugation or further derivatization, unlike the inert cyclopropyl or tert-butyl groups .

- Methyl esters (compounds 1, 2, 4) hydrolyze faster than ethyl esters (compound 3), which may influence pharmacokinetics in drug design .

Amino and Salt Modifications: The amino group in compound 5 enhances hydrogen bonding capacity, improving solubility and interaction with biological macromolecules . The hydrochloride salt in compound 6 significantly boosts water solubility, critical for intravenous formulations .

Comparative Stability :

- Cyclopropyl-containing derivatives (compounds 1 and 5) are hypothesized to exhibit greater metabolic stability due to reduced susceptibility to oxidative degradation compared to alkyl or formyl analogs .

Biological Activity

Methyl 2-cyclopropylthiazole-5-carboxylate is a thiazole derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound is characterized by its unique structural features, including a cyclopropyl group and a thiazole ring, which contribute to its diverse biological properties.

This compound can be synthesized through various organic reactions, including oxidation, reduction, and substitution. The compound's synthesis typically involves the formation of the thiazole ring followed by the introduction of the cyclopropyl group and carboxylate ester functionalities.

Common Reactions:

- Oxidation : Converts to sulfoxides or sulfones.

- Reduction : Forms dihydrothiazole derivatives.

- Substitution : Leads to various substituted thiazole derivatives.

These reactions provide a pathway for synthesizing derivatives with enhanced biological activities, making this compound a valuable building block in drug discovery.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring plays a crucial role in modulating biological pathways by binding to active sites on target proteins. The cyclopropyl group enhances the compound's binding affinity and specificity, contributing to its therapeutic potential.

Biological Activities

Research indicates that this compound exhibits several important biological activities:

- Antimicrobial Properties : Studies have shown that this compound possesses significant antimicrobial activity against various pathogens, including both Gram-positive and Gram-negative bacteria. It has been evaluated for its minimum inhibitory concentration (MIC) values against common bacterial strains.

- Antifungal Activity : Similar to its antibacterial effects, this compound has demonstrated antifungal properties, making it a candidate for further exploration in antifungal drug development.

- Anticancer Potential : Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines, indicating potential applications in oncology .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of this compound:

- Antimicrobial Study :

- Cytotoxicity Assessment :

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl 2-thiazolecarboxylate | Lacks cyclopropyl group | Different chemical properties |

| Cyclopropylthiazole | Similar structure without carboxylate | Varies in reactivity and applications |

| Methyl 4-chloro-2-cyclopropyl-1,3-thiazole | Contains chlorine | Exhibits antimicrobial and anticancer properties |

This compound stands out due to its specific combination of functional groups that enhance its reactivity and biological activities compared to other thiazole derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.